alugastrin
Description
Properties
CAS No. |
132324-97-1 |
|---|---|
Molecular Formula |
C9H5D3O3 |
Synonyms |
alugastrin |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Protocols for Alugastrin Components
Chemical Co-precipitation Techniques for Mixed Hydroxide (B78521)/Carbonate Systems
Chemical co-precipitation involves the simultaneous precipitation of aluminum and magnesium species from aqueous solutions containing their respective soluble salts. smolecule.com This process is typically conducted in an alkaline medium with the introduction of a carbonate source. Common precursor salts include aluminum sulfate (B86663), magnesium sulfate, aluminum chloride, and magnesium chloride. smolecule.comgoogle.com Precipitating agents often utilized are sodium bicarbonate or sodium carbonate, and sodium hydroxide is used to adjust the pH. smolecule.comgoogle.com
One common co-precipitation protocol involves mixing solutions of magnesium nitrate (B79036) and aluminum nitrate, with the pH adjusted to an alkaline range using a mixture like NaOH/Na₂CO₃. Another approach involves the reaction between an aqueous solution of aluminum sulfate and a slurry of solid magnesium hydroxide or magnesium oxide. google.comgoogle.com This latter method can be advantageous for producing a product substantially free of sodium ions. google.comgoogle.com
Influence of Precursor Materials on Product Characteristics
The selection of precursor materials significantly influences the characteristics of the resulting aluminum magnesium hydroxide carbonate. The choice of metal salts (e.g., chlorides versus nitrates) can impact the properties of layered double hydroxides. frontiersin.org The atomic ratio of magnesium to aluminum in the starting materials is a critical factor, affecting the composition and structural integrity of the co-precipitate. google.comgoogle.com Studies indicate that specific Mg/(Mg+Al) molar ratios, such as 0.8, can yield precipitates free from undesirable phases like gibbsite or brucite. msaweb.org For aluminum magnesium hydroxide carbonate (AMHC), maintaining a molar ratio of Al:Mg at approximately 1:6 is considered important for structural integrity. Using solid magnesium hydroxide or oxide as a reactant with aluminum sulfate can lead to the production of a sodium-free, high-purity aluminum magnesium hydroxide. google.comgoogle.com
Optimization of Reaction Parameters (e.g., pH, Temperature, Stirring Rate)
Optimizing reaction parameters during co-precipitation is crucial for controlling the properties of the synthesized material, including particle size, morphology, and purity.
pH: The pH of the reaction mixture plays a critical role in the precipitation process and the final characteristics of the product. Adjusting pH levels is fundamental for co-precipitation. smolecule.comresearchgate.net Higher pH values can lead to smaller particle sizes. rsc.org However, excessively high pH can result in the formation of colloidal particles and a low tap density in the final product. n-bri.org Optimal pH ranges, typically between 10 and 11, are often employed for the synthesis of hydrotalcite-like compounds via co-precipitation. scirp.orgelsevier.es Proper pH adjustment is also essential for maximizing the yield of the desired product. researchgate.net
Temperature: Reaction temperature influences crystal size and the kinetics of precipitation. researchgate.net Elevated temperatures are often preferred for co-precipitation reactions. researchgate.net Aging of the precipitated suspension at temperatures ranging from 60°C to 80°C is a common step in synthesis protocols, contributing to crystal development. msaweb.orgscirp.orgnih.gov
Stirring Rate: The rate of stirring during co-precipitation impacts the homogeneity of the reaction mixture, particle size, and the completeness of the reaction. researchgate.netn-bri.orgdntb.gov.ua Adequate stirring is necessary for homogeneous mixing of the precipitating metal hydroxides. researchgate.net Studies on hydroxide co-precipitation for related materials suggest optimal stirring speeds in the range of 800-1000 rpm. n-bri.org The stirring rate can be a significant factor influencing the crystallite size of the precipitated particles. dntb.gov.ua
Other parameters, such as the rate of addition of reactants and the degree of supersaturation, also influence the crystal size, composition, and morphology of the precipitate. researchgate.net The reaction time and aging duration are also important factors to consider in optimizing the synthesis. n-bri.orgscirp.orgelsevier.esnih.gov
Controlled Precipitation and Crystallization Processes
Controlled precipitation and crystallization processes are employed to achieve desired physical and chemical properties of aluminum magnesium hydroxide carbonate. This involves carefully managing the conditions under which the solid phase forms from the solution. Controlled hydrolysis of aluminum and magnesium salts or hydrothermal treatment of precursor systems are methods used in synthesis. Following the initial precipitation, an aging step is often incorporated, where the suspension is held at a specific temperature for a period to promote crystal growth and structural ordering. scirp.orgnih.gov The rate at which reactant solutions are added can also be controlled to influence the precipitation process. elsevier.es Furthermore, controlling the pH and, in some cases, the addition of specific co-solvents can be used to direct the crystal form of aluminum hydroxide precipitates, a component in these mixed systems. google.com
Formation Chemistry and Polymorphism Studies
The formation chemistry of aluminum magnesium hydroxide carbonate centers on the creation of a layered double hydroxide structure. This involves the co-precipitation of aluminum and magnesium hydroxides in the presence of carbonate ions, which are incorporated into the interlayer space. The formation of the desired LDH phase competes with potential side reactions that can lead to the formation of secondary phases, including individual metal hydroxides, oxy-hydroxides, and other carbonate species. frontiersin.org The successful formation of the LDH structure is dependent on factors such as the pH of the solution and the solubility products of the individual metal hydroxides. frontiersin.org
Aluminum magnesium carbonate hydroxide can exist in different crystalline forms, exhibiting polymorphism. Synthetic samples can show properties similar to naturally occurring polymorphs like manasseite and hydrotalcite. msaweb.org Studies have indicated that some synthetic samples, even those primarily composed of hydrotalcite, may contain minor amounts of amorphous aluminum hydroxide. nih.gov Compounds claimed to be unique, such as almagate (B1202569) and almagcit, have been found to be composed of mixtures including hydrotalcite, magnesium hydroxycarbonate, magnesium carbonate, and amorphous aluminum hydroxide. nih.gov The thermal behavior of these materials involves dehydration, with reversible water loss at lower temperatures and irreversible structural changes, including the evolution of hydroxyl water and carbon dioxide, at higher temperatures. msaweb.orgelsevier.es
Role of Auxiliary Substances in Formulation Chemistry (Non-Dosage Aspect)
Auxiliary substances play a significant role in the formulation chemistry of antacid products containing aluminum magnesium hydroxide carbonate, impacting the physical characteristics and manufacturing process, independent of their dosage or therapeutic effect. In the preparation of antacid suspensions, various auxiliary substances are used. daffodilvarsity.edu.bd These can include ingredients like sorbitol solution, glycerin, methyl paraben, propyl paraben, saccharin (B28170) sodium, and sodium citrate (B86180). daffodilvarsity.edu.bd Sorbitol, for instance, is combined with aluminum hydroxide and magnesium hydroxide in preformulated gels used for antacid suspensions. spipharma.com These auxiliary substances contribute to aspects such as improving taste and mouthfeel, simplifying the manufacturing process, and potentially reducing production costs. spipharma.com Sodium citrate is noted for its ability to increase gastric pH with minimal impact on gastric volume. wikipedia.org
Chemical Reactivity and Mechanistic Studies in Vitro and Experimental Models
Acid Neutralization Kinetics and Capacity
The primary mechanism of action for antacids like alugastrin involves the direct neutralization of excess gastric acid, primarily hydrochloric acid (HCl), in the stomach. The effectiveness and duration of this neutralization are evaluated through various in vitro methodologies.
In Vitro Acid-Neutralizing Capacity (ANC) Assessment Methodologies
The acid-neutralizing capacity (ANC) is a critical parameter used to quantify the ability of an antacid to neutralize gastric acid. Standardized in vitro methods are employed to assess the ANC of antacid formulations. A widely recognized method is the back-titration technique described in pharmacopoeias such as the United States Pharmacopeia (USP). This method typically involves reacting a measured amount of the antacid with a known excess of standardized hydrochloric acid solution at a controlled temperature (often 37°C) to simulate gastric conditions. After a specified reaction time (e.g., 15 minutes), the remaining unreacted acid is titrated with a standardized base solution (e.g., sodium hydroxide) to a predetermined endpoint pH (commonly pH 3.5). The amount of acid neutralized by the antacid is then calculated from the initial amount of acid and the amount titrated by the base. wyzant.comisraa.edu.psresearchgate.net
Other methodologies, such as Fordtran's model and the Rossett-Rice procedure, are also utilized to provide a more dynamic assessment of antacid performance. israa.edu.psorientjchem.org These methods can evaluate the speed of neutralization, the duration of action, and the buffering capacity by monitoring the pH profile of the reaction mixture over time in simulated gastric fluid. israa.edu.psorientjchem.org
Stoichiometric Reactions with Inorganic Acids
The acid neutralization by the active components of this compound involves stoichiometric reactions with inorganic acids, primarily hydrochloric acid. The key reactions for aluminum hydroxide (B78521) and magnesium carbonate/hydroxide are as follows:
Aluminum Hydroxide: Aluminum hydroxide reacts with hydrochloric acid to form aluminum chloride and water. The balanced chemical equation is: Al(OH)₃(s) + 3 HCl(aq) → AlCl₃(aq) + 3 H₂O(l) latech.edubrainly.com
Magnesium Carbonate: Magnesium carbonate reacts with hydrochloric acid to form magnesium chloride, water, and carbon dioxide gas. The balanced chemical equation is: MgCO₃(s) + 2 HCl(aq) → MgCl₂(aq) + H₂O(l) + CO₂(g) latech.edu
Magnesium Hydroxide: Magnesium hydroxide reacts with hydrochloric acid to form magnesium chloride and water. The balanced chemical equation is: Mg(OH)₂(s) + 2 HCl(aq) → MgCl₂(aq) + 2 H₂O(l) wyzant.comlatech.eduyoutube.com
These reactions consume hydrogen ions (H⁺) from the gastric acid, leading to an increase in gastric pH. The release of carbon dioxide in the reaction involving magnesium carbonate can contribute to belching.
Buffering Capacity and pH Profile Analysis
Beyond simply neutralizing acid, effective antacids also possess buffering capacity, which is the ability to maintain the gastric pH within a desired range for a sustained period. For many antacids, particularly those containing aluminum and magnesium hydroxides, the goal is to raise the pH to a range between 3 and 5. nih.gov This pH range is sufficient to reduce the activity of pepsin, a key digestive enzyme that is most active at lower pH values.
In vitro studies evaluating the pH profile of aluminum-magnesium hydroxide suspensions have demonstrated their ability to maintain a relatively steady pH within this optimal range for a notable duration, often around 1.5 hours in simulated gastric fluid. brainly.com This sustained buffering effect is considered advantageous compared to some other antacids like sodium bicarbonate or calcium carbonate, which may cause a rapid but transient increase in pH or even lead to excessive alkalinization. brainly.com The buffering capacity is typically assessed by monitoring the pH of a simulated gastric fluid solution as an antacid is added or as acid is continuously introduced, providing insights into how well the antacid resists changes in pH. orientjchem.orgf1000research.comlibretexts.org
Data from studies comparing different antacid formulations often highlight the buffering characteristics. For instance, aluminum-magnesium hydroxide formulations have been shown to increase esophageal and gastric pH with a faster onset and longer duration compared to calcium carbonate formulations in studies involving subjects with heartburn. nih.gov
Interaction with Biological System Components (In Vitro/Experimental Models)
In Vitro Protein Adsorption and Inactivation (e.g., Pepsin)
Aluminum hydroxide, a common component of this compound, has been shown in in vitro studies to adsorb and inactivate pepsin. nih.govnih.govvcu.edu Pepsin is a proteolytic enzyme that plays a significant role in protein digestion and can contribute to the damage of the gastric and esophageal mucosa, particularly in acidic environments.
Research using non-acid-reactive forms of aluminum hydroxide, such as gibbsite and boehmite, demonstrated that pepsin adsorbed onto these surfaces exhibited significantly lower activity compared to pepsin in solution. vcu.edu Studies using techniques like infrared (IR) spectroscopy and analysis of desorbed pepsin activity indicated that this reduced activity was not primarily due to denaturation of the pepsin molecule upon adsorption. vcu.edu Instead, the inactivation was attributed to mechanisms such as steric occlusion of the pepsin active site following adsorption and, in the case of porous structures like boehmite, diffusional resistance and steric exclusion preventing the enzyme from accessing its substrate. vcu.edu The ability of aluminum-magnesium hydroxides like magaldrate (B1229754) to raise the pH to the 3-5 range also contributes to pepsin inactivation, as pepsin's activity is significantly reduced at these higher pH levels. nih.gov
In Vitro Bile Salt Binding Mechanisms
Bile salts, which are involved in the digestion and absorption of fats, can be refluxed into the stomach and esophagus, potentially contributing to mucosal damage. In vitro studies have investigated the ability of antacid components to bind bile salts.
Chemical Interactions with Microbiological Entities (e.g., Bacteriophages in Suspension)
Studies investigating the chemical interactions of this compound with microbiological entities have included assessments of its effects on bacteriophages in suspension and its influence on their passage through the gastrointestinal tract in experimental models. Research has explored whether this compound, often used to decrease acidity, could inactivate bacteriophages in vitro when added to phage suspensions. In one study, the influence of this compound on the titer of bacteriophage T4 was found to be negligible. frontiersin.org However, the titer of bacteriophage A5/80 decreased to 40% after 30 minutes of incubation with this compound in vitro. frontiersin.org This suggests a differential susceptibility of various bacteriophage strains to this compound exposure under these conditions.
Despite some in vitro inactivation observed with bacteriophage A5/80 upon incubation with alkaline this compound (with a pH between 9.9 and 10.2 in a 1:25 suspension), in vivo administration of this compound to animals prior to oral phage administration significantly increased the number of phages that successfully passed the stomach juice barrier while retaining their activity. frontiersin.org This indicates that while direct contact in suspension might impact certain phages, the primary effect of this compound in a physiological context appears to be related to its antacid properties, which protect acid-sensitive phages from inactivation in the gastric environment, thereby enhancing their transit to other sites. researchgate.netresearchgate.net
Experiments in rats demonstrated that administering an oral dose of dihydroxyaluminum sodium carbonate suspension (this compound®) 15 minutes before administering a phage lysate significantly influenced phage intestinal transit. researchgate.net The phage A5/80 reached the highest titer in the duodenum and small intestine 30 minutes after its application when this compound was administered beforehand. frontiersin.org The optimal time for administering this compound to increase the phage titer in these parts of the gastrointestinal tract was found to be 1-15 minutes before phage administration. frontiersin.org This highlights the potential of this compound as a co-administered agent to improve the bioavailability of orally delivered bacteriophages by mitigating the negative impact of the acidic gastrointestinal environment. researchgate.net
Modulation of Cellular Biochemical Pathways in Experimental Models (e.g., Heme Biosynthesis, Prostaglandin E2 (PGE2) Production, Oxidative Stress)
Investigations into the modulation of cellular biochemical pathways by this compound in experimental models have explored potential effects, particularly concerning oxidative stress, given its composition. This compound is identified as a drug combination containing Aluminum Hydroxide and Magnesium Carbonate. ctdbase.org While direct studies specifically examining the effects of this compound on heme biosynthesis or Prostaglandin E2 (PGE2) production in experimental models were not found in the consulted literature, research has explored the impact of aluminum, a key component of this compound, on oxidative stress.
Studies have indicated that exposure to aluminum can induce oxidative stress in experimental models. For instance, aluminum chloride exposure in male Wistar rats led to significant increments in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative damage, and caused a reduction in superoxide (B77818) dismutase activity, an important antioxidant enzyme. nih.gov These findings suggest that aluminum can contribute to oxidative damage by disrupting the balance between reactive oxygen species production and antioxidant defense mechanisms. nih.gov
Although this research pertains to aluminum chloride and not this compound directly, it provides a basis for understanding the potential for the aluminum component within this compound to influence cellular oxidative stress pathways. Further research would be required to specifically delineate the effects of the this compound combination product on oxidative stress and to investigate any potential modulation of heme biosynthesis or PGE2 production pathways in relevant experimental models.
Advanced Analytical Characterization Techniques for Alugastrin Research
Spectroscopic Methods for Quantitative Analysis and Purity Assessment
Spectroscopic techniques play a vital role in both the quantitative determination of dihydroxyaluminum sodium carbonate and the assessment of its purity within Alugastrin formulations.
Hyperspectral Imaging for Homogeneity Analysis
Hyperspectral imaging, which combines conventional imaging with spectroscopy, allows for the collection of spectral information for each pixel in an image. This technique is valuable for assessing the spatial distribution and homogeneity of components within solid dosage forms like tablets. While specific hyperspectral imaging studies solely focused on the active ingredient dihydroxyaluminum sodium carbonate are limited in the provided search results, reflectance measurements in the ultraviolet, visible light, and near-infrared ranges have been applied to analyze this compound tablets to observe changes and assess homogeneity. google.comlucideon.com Measuring total, diffuse, and specular reflectance across different wavelength bands can provide insights into the physical properties and potential variations in composition across the tablet surface. google.com Differences in reflectance across analyzed wavelength ranges have been observed for this compound tablets, and these measurements can be used to evaluate the homogeneity of ingredients. lucideon.com A greater difference between the maximum and minimum reflectance in the hyperspectral profile of a tablet has been associated with lower homogeneity of ingredients. lucideon.com This indicates the potential of spectroscopic imaging principles, as employed in hyperspectral imaging, for assessing the spatial distribution and uniformity of dihydroxyaluminum sodium carbonate within this compound formulations.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide crucial information about the thermal behavior, decomposition pathways, and hydration state of materials.
Thermogravimetric Analysis (TGA) for Decomposition and Hydration State
Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time under a controlled atmosphere. udc.esresearchgate.netnih.gov This technique is widely used to determine thermal stability, analyze material composition, and study decomposition processes. udc.esresearchgate.net TGA can provide insights into moisture content, solvent residues, and the temperatures at which different components decompose. udc.es
Studies on the thermal decomposition of dihydroxyaluminum sodium carbonate (dawsonite), the active ingredient in this compound, synthesized from aluminum anodizing waste, have utilized TGA. researchgate.net TGA curves show weight loss regions corresponding to the removal of water and the decomposition of the carbonate structure. For similar aluminum hydroxide (B78521) compounds, initial weight loss below 200°C is often attributed to the loss of physically adsorbed water and dehydroxylation processes. abo.fi Further weight loss at higher temperatures corresponds to the decomposition of the core chemical structure. TGA can quantify the amount of mass lost at specific temperature intervals, allowing for the determination of hydration states and the proportion of volatile components.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. researchgate.net DTA detects endothermic and exothermic events that occur within the sample, such as phase transitions, melting, crystallization, and decomposition, even if they are not accompanied by a mass change. linseis.comresearchgate.net
When coupled with TGA (simultaneous TGA-DTA), DTA provides complementary information about the thermal processes occurring. researchgate.netresearchgate.net For dihydroxyaluminum sodium carbonate, DTA can reveal endothermic peaks associated with dehydration and dehydroxylation steps, as well as endothermic or exothermic events related to the decomposition of the carbonate component. nih.govresearchgate.netinfinitalab.com For instance, studies on dawsonite (B1143670) have shown endothermic events in DTA curves corresponding to weight loss observed in TGA, indicating energy changes associated with the removal of water and decomposition products. researchgate.net DTA can help in understanding the nature of the thermal transformations that dihydroxyaluminum sodium carbonate undergoes upon heating.
Surface Area and Porosity Characterization (e.g., BET, BJH)
The BET method is widely used to determine the specific surface area of materials by measuring the amount of gas (commonly nitrogen) adsorbed onto the solid surface at different pressures and a constant temperature. udc.esresearchgate.netlucideon.comresearchgate.netmdpi.comresearchgate.net It is based on the principle of multilayer adsorption. lucideon.comresearchgate.net The BET surface area provides a measure of the total available surface area, including the surface within pores. udc.es
The BJH method is often applied in conjunction with BET analysis to determine the pore size distribution and pore volume based on the analysis of the adsorption and desorption branches of the gas adsorption isotherm. udc.eslucideon.comresearchgate.netmdpi.comresearchgate.netfda.govrsc.org BJH analysis is particularly useful for characterizing mesopores (pores with diameters between 2 nm and 50 nm). udc.eslucideon.comresearchgate.net
X-ray Microtomography for Internal Structure and Density Analysis
X-ray Microtomography (XRM), also known as micro-computed tomography (micro-CT), is a non-destructive imaging technique that provides high-resolution three-dimensional images of the internal structure of materials. By acquiring a series of 2D projection images from different angles as the sample is rotated, sophisticated software can reconstruct a detailed 3D representation. This technique allows for the visualization and quantification of internal features such as particle size distribution, pore structure, void spaces, and the spatial arrangement of different components within a sample. It can also be used to determine variations in density within the material.
In the context of characterizing pharmaceutical compounds like aluminum hydroxide and magnesium hydroxide, which often exist as powders, granules, or incorporated into solid dosage forms, XRM could potentially offer valuable insights. For instance, it could be used to analyze the internal morphology of agglomerates or particles, assess the homogeneity of mixtures of aluminum and magnesium hydroxides, or study the pore network within a tablet or granule composed of these materials. Understanding the internal structure and density distribution is crucial as these factors can influence properties such as dissolution rate, flowability, and compaction behavior, which are vital for the manufacturing and performance of pharmaceutical products.
Methodologies for Assessing Chemical Purity and Impurity Profiling
Ensuring the chemical purity of pharmaceutical active ingredients like aluminum hydroxide and magnesium hydroxide is paramount for patient safety and product efficacy. Various analytical methodologies are employed to assess their purity and profile potential impurities.
Standard pharmacopoeial methods often form the basis for purity testing. These typically include limit tests for specific undesirable substances that may be present due to raw materials or manufacturing processes. Common impurities tested for in inorganic pharmaceutical compounds can include heavy metals (such as lead and arsenic), chlorides, sulfates, and other soluble salts svcppondy.ac.in. These limit tests usually involve simple precipitation, colorimetric reactions, or turbidimetry, with the resulting turbidity or color intensity compared against a standard.
Beyond basic limit tests and assays, more advanced techniques can be employed for comprehensive impurity profiling. Spectroscopic methods, such as Infrared (IR) spectroscopy and X-ray Diffraction (XRD), are used for identification and to confirm the correct crystalline form, helping to rule out the presence of different compounds or polymorphs as impurities nih.govnih.govnih.gov. Thermal analysis can also provide information about the presence of hydrates or other volatile impurities through characteristic decomposition profiles mdpi.comscirp.orgnih.govresearchgate.net.
While the search results discuss general approaches to impurity profiling in pharmaceuticals using techniques like chromatography for other drug combinations researchgate.net, highly specific, detailed methodologies for identifying and quantifying trace organic or inorganic impurities in aluminum hydroxide and magnesium hydroxide beyond standard pharmacopoeial tests were not extensively detailed. However, depending on the potential impurities introduced during synthesis or handling, techniques such as ion chromatography could be used for soluble ionic impurities, while techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) could be employed for trace elemental analysis to detect heavy metals and other inorganic contaminants at very low concentrations. The specific methodologies employed would depend on the known or potential impurities associated with the particular manufacturing process and the required purity standards.
Data Table: PubChem CIDs of Relevant Compounds
| Compound | PubChem CID |
| Aluminum Hydroxide | 10176082 |
| Magnesium Hydroxide | 73981 |
Detailed Research Findings (Based on available information for Al(OH)3 and Mg(OH)2 characterization):
Research on aluminum hydroxide and magnesium hydroxide highlights the importance of their physical and chemical characteristics for their performance, particularly as antacids and flame retardants. Studies using XRD and IR spectroscopy have shown the formation of hydrotalcite-like structures in mixtures of aluminum and magnesium hydroxides, which can influence their properties nih.govnih.govnih.gov. The ratio of aluminum to magnesium can affect the resulting structure and acid-neutralizing capacity nih.govgoogle.com. Thermal analysis reveals the dehydroxylation temperatures, which are indicative of the compounds' thermal stability mdpi.comresearchgate.netmeixi-mgo.com. For instance, magnesium hydroxide generally shows higher thermal stability than aluminum hydroxide mdpi.commeixi-mgo.com. Particle size and surface area are also critical parameters, influencing reaction rates and physical properties huberadvancedmaterials.commehapharma.com. Purity, assessed through methods like acid-neutralizing capacity and limit tests for impurities, directly impacts the safety and effectiveness of the final product pharmadekho.comuwimona.edu.jminterchemnet.comnih.govderpharmachemica.com. Variations in manufacturing processes can lead to differences in the composition, crystallinity, and presence of amorphous phases, all of which can be characterized by the analytical techniques discussed nih.govnih.govnih.gov.
Chemical Stability and Degradation Pathways of Alugastrin and Its Components
Hydrolytic Stability under Various Chemical Conditions (Non-Biological)
Aluminum hydroxide (B78521) (Al(OH)₃) is generally considered stable under normal conditions. However, it can form gels on prolonged contact with water and absorbs acids and carbon dioxide. nih.govspectrumrx.com Aluminum hydroxide is a highly water-insoluble crystalline material. americanelements.com It is an amphoteric substance, meaning it can react with both acids and bases. epa.gov In acidic conditions, aluminum hydroxide reacts vigorously with strong acids and will dissolve in caustic solutions. spectrumrx.com
Magnesium carbonate (MgCO₃) is practically insoluble in water, acetone, and ammonia (B1221849). wikipedia.orgatamanchemicals.com All forms of magnesium carbonate react with acids, releasing carbon dioxide and water. wikipedia.orgniranbio.com This reaction with hydrochloric acid in the stomach is the basis of its antacid action, forming magnesium chloride and carbon dioxide. drugbank.com
While both components are relatively stable in neutral, dry environments, their reactivity increases significantly in the presence of acids or prolonged contact with water, leading to decomposition or dissolution.
Thermal Degradation Profiles and Products
The thermal decomposition of aluminum hydroxide (specifically the gibbsite form, Al(OH)₃) is a well-studied process that occurs in multiple stages upon heating. It begins to decompose at temperatures around 180-220 °C, absorbing heat and releasing water vapor. wikipedia.orghuberadvancedmaterials.com The decomposition rate increases with temperature, with a reported maximum rate at 250 °C. wikipedia.org
The conversion of aluminum hydroxide to aluminum oxides can occur via intermediate phases like boehmite (γ-AlO(OH)) or directly to amorphous Al₂O₃ phases with variable water content. researchgate.net Approximate temperature intervals for these stages are:
Stage 1: 100-200 °C (loss of adsorbed or sequestrated water)
Stage 2: 200-320 °C (dehydroxylation to partially dehydrated boehmite or alumina)
Stage 3: 425-600 °C
Stage 4: 600-1000 °C (formation of anhydrous Al₂O₃)
Studies indicate the decomposition of pure aluminum hydroxide to water and oxide takes place above 550 °C. stackexchange.com
Magnesium carbonate decomposes at high temperatures to magnesium oxide (MgO) and carbon dioxide (CO₂). wikipedia.orgniranbio.com This process is called calcination. wikipedia.orgvinci-technologies.com The decomposition temperature of pure magnesium carbonate is given as 350 °C, although complete calcination generally requires temperatures up to 900 °C due to the potential for re-adsorption of liberated carbon dioxide. wikipedia.orgavestia.com The decomposition can be represented by the equation: MgCO₃ → MgO + CO₂ (ΔH = +118 kJ/mol). wikipedia.orgavestia.com Hydrated forms of magnesium carbonate lose water at different temperatures during decomposition. wikipedia.org For instance, magnesium carbonate trihydrate (MgCO₃·3H₂O) shows dehydration steps at 157 °C and 179 °C. wikipedia.org
Magnesium carbonate is used as a filler in PVC plastics and can improve thermal stability by forming a stable magnesium oxide layer upon heating and neutralizing hydrogen chloride gas released during PVC degradation. meixi-mgo.com
Table 1: Thermal Decomposition Summary of Alugastrin Components (Intended to be an interactive table)
| Component | Initial Decomposition Temperature (°C) | Primary Gaseous Product | Solid Product(s) | Notes |
| Aluminum Hydroxide | ~180-220 | Water (steam) | Boehmite, various Al₂O₃ phases, anhydrous Al₂O₃ | Multi-stage decomposition, temperature-dependent products. wikipedia.orgresearchgate.net |
| Magnesium Carbonate | ~350 | Carbon Dioxide | Magnesium Oxide (MgO) | Complete decomposition typically above 900 °C. wikipedia.orgavestia.com |
Photodegradation Studies and Mechanisms
Information specifically on the photodegradation of aluminum hydroxide and magnesium carbonate in isolation under typical non-biological conditions is limited in the provided search results. Photocatalytic degradation studies often involve these compounds as supports or components in composite materials designed for the photodegradation of other substances, such as organic dyes.
For instance, magnesium oxide nanoparticles have been explored as photocatalysts for dye degradation under UV and visible light, with a proposed mechanism involving the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) from photoexcited electron-hole pairs. jwent.netmdpi.com Similarly, aluminum-containing layered double hydroxides have been investigated for their photocatalytic activity in dye removal, where the mechanism involves electron transfer and the formation of ROS. aub.edu.lbresearchgate.netnih.gov
The general mechanism for the photodegradation of organic dyes by semiconductors involves the excitation of electrons to the conduction band and the formation of holes in the valence band upon irradiation. These charge carriers can then react with adsorbed molecules or produce reactive radical species that degrade the target compound. mdpi.comacs.org
However, these studies focus on the photocatalytic activity of materials containing aluminum or magnesium compounds on other substances, rather than the photodegradation of aluminum hydroxide or magnesium carbonate themselves. One study mentions that amorphous magnesium carbonate may decrease the photocatalytic activity of other nanoparticles when used as a support. acs.org
Based on the available information, significant direct photodegradation of pure aluminum hydroxide and magnesium carbonate under typical storage or environmental conditions (without being part of a specifically designed photocatalytic system or exposed to extreme UV) does not appear to be a primary degradation pathway.
Long-term Chemical Stability in Non-Biological Matrices
Aluminum hydroxide is described as stable under normal conditions of use, storage, and transport. dadcoalumina.com Recommended storage conditions include keeping containers tightly closed in a dry and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids. spectrumrx.comalphachem.com.au Prolonged contact with water can lead to gel formation. nih.govspectrumrx.com
Magnesium carbonate is also generally stable under normal conditions but decomposes upon heating. niranbio.com Its low solubility in water contributes to its stability. niranbio.com It is recommended to store it in original containers, securely sealed, in a cool, dry area protected from environmental extremes and incompatible materials. alphachem.com.au
In non-biological matrices, the long-term stability of aluminum hydroxide and magnesium carbonate is primarily influenced by the presence of moisture, acidic or alkaline substances, and elevated temperatures, which can induce hydrolysis or thermal decomposition. The absorption of carbon dioxide by aluminum hydroxide on prolonged contact is also a factor affecting its composition. nih.gov
Kinetic Studies of Chemical Decomposition
Kinetic studies have been conducted on the thermal decomposition of both aluminum hydroxide and magnesium carbonate.
For aluminum hydroxide (gibbsite), kinetic studies based on models like the Avrami semiempirical model have investigated the thermal decomposition in ranges such as 100-400 °C. These studies suggest the existence of distinct mechanisms that overlap, with the formation of intermediate metastable phases being more likely in larger particles, while small particles undergo a more rapid transformation. The kinetics of aluminum hydroxide decomposition have also been studied at higher temperatures (973-1123 K), yielding apparent activation energies and reaction orders. acs.org The thermal decomposition follows different courses depending on heat treatment conditions and particle properties. researchgate.net
Kinetic studies on the thermal decomposition of particulate magnesium carbonate have also been performed. mdpi.comresearchgate.net Experiments involving heating in a vacuum oven and analysis by infrared spectroscopy and gravimetry have allowed for the estimation of the activation energy of the process. mdpi.comresearchgate.net Studies indicate that the kinetics of thermal decomposition for most carbonates are not first-order and can vary depending on the carbonate species. vinci-technologies.com The decomposition temperature can also vary with sample weight and heating rate. vinci-technologies.com The apparent activation energy for the thermal decomposition of magnesite (MgCO₃) has been reported to be around 203 kJ/mol. mdpi.comresearchgate.net The thermal decomposition kinetics of magnesium bicarbonate in aqueous solution have also been investigated, with the decomposition process found to be partially controlled by diffusion and the apparent activation energy calculated to be 47.05 kJ/mol. cohlife.org
Table 2: Selected Kinetic Parameters for Thermal Decomposition (Intended to be an interactive table)
| Component | Process | Temperature Range (°C/K) | Apparent Activation Energy (kJ/mol) | Notes |
| Aluminum Hydroxide | Thermal decomposition (Gibbsite) | 100-400 °C | Varies with mechanism/particle size | Avrami model used. |
| Aluminum Hydroxide | Thermal decomposition | 973-1123 K | 30.6 | Reaction order 0.45. acs.org |
| Magnesium Carbonate | Thermal decomposition (Magnesite) | Not specified (thermal) | ~203 | Studied via gravimetry/spectroscopy. mdpi.comresearchgate.net |
| Magnesium Bicarbonate | Thermal decomposition (aqueous solution) | Not specified (thermal) | 47.05 | Partially diffusion-controlled. cohlife.org |
Emerging Research Directions and Future Outlook in Alugastrin Chemistry
Novel Synthesis Strategies for Tailored Particle Morphology and Surface Reactivity
Research into alugastrin and related aluminum-magnesium hydroxide (B78521)/carbonate compounds is exploring synthesis strategies that go beyond traditional co-drying methods to control particle morphology and surface reactivity. While co-drying of wet gels of aluminum hydroxide and magnesium compounds (hydroxide, carbonate, or trisilicate) has been a method for preparing antacid compositions google.com, newer approaches are being investigated for related materials.
Studies on magnesium-aluminum double hydroxides (LDHs), which share structural similarities with components of this compound, have employed hydrothermal crystallization to synthesize materials with specific characteristics researchgate.net. This suggests that controlled crystallization conditions, including temperature and the presence of various components, can influence the resulting solid phase structure and properties researchgate.netgoogle.com. For instance, hydrothermal crystallization at 80°C has been used to synthesize Mg-Al double hydroxides from alumina (B75360) gel and MgO derived from magnesium basic carbonate decomposition researchgate.net.
Furthermore, research on magnesium hydroxide synthesis highlights the impact of additives, such as sulfate (B86663) ions, and operational parameters like reaction temperature and concentration on particle morphology researchgate.net. Various morphologies, including petal-like structures and nanoplatelets, have been achieved through controlled synthesis routes, including sonochemical methods and chemical precipitation researchgate.net. These findings suggest that similar principles could be applied to the synthesis of this compound or its constituent components to tailor particle size, shape, and surface area, potentially influencing its reactivity and physical properties.
The wet gel nature of the aluminum hydroxide and magnesium components at the time of mixing is noted as a prerequisite in some preparation methods for co-dried mixtures google.com. Controlling the properties of these initial gel states could also be a avenue for influencing the final co-dried product's morphology and reactivity.
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring
Understanding the formation and transformation of this compound and related mixed metal hydroxides/carbonates requires advanced characterization techniques, particularly in situ methods that can monitor reactions in real-time. While the provided information does not detail in situ characterization specifically for this compound synthesis, research on related inorganic systems demonstrates the relevance and application of such techniques.
Techniques like X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS), and thermogravimetry/differential thermal analysis (TGA) are commonly used to characterize the structure, composition, and thermal behavior of magnesium-aluminum hydroxides and carbonates researchgate.netresearchgate.netdau.edu. Applying these techniques in situ during the co-precipitation or co-drying process could provide valuable insights into the kinetics of gel formation, the interaction between aluminum hydroxide and magnesium carbonate species, and the evolution of the solid phase.
For example, in situ XRD could track the development of crystalline phases, if any, within the amorphous gel matrix during drying or hydrothermal treatment. In situ FTIR could monitor changes in chemical bonding and the presence of water or carbonate species as the reaction progresses. Real-time monitoring using these techniques could help optimize synthesis parameters to achieve desired material properties and understand the mechanisms behind the formation of the co-dried gel.
Computational Chemistry Approaches for Predicting Reactivity and Structure-Function Relationships
Computational chemistry plays an increasingly vital role in understanding the behavior of chemical compounds, including inorganic materials like this compound. By employing computational methods, researchers can gain insights into the reactivity, stability, and structure-function relationships of these compounds at a molecular level walshmedicalmedia.comresearchgate.netmit.edu.
Density functional theory (DFT) and other quantum mechanical approaches can be used to calculate the electronic structure, interaction energies, and vibrational properties of the constituent components of this compound, such as aluminum hydroxide and magnesium carbonate, and their potential interactions mit.edu. This can help predict their reactivity towards acids, their surface properties, and how they might interact with other molecules.
Quantitative structure-reactivity relationships (QSRRs) and quantitative structure-activity relationships (QSARs), often developed using machine learning models, are being used to predict chemical reactivity and properties based on molecular structure researchgate.netchemrxiv.org. While these approaches are more commonly applied to organic molecules, the principles can be extended to inorganic compounds or their interactions. For instance, computational studies have investigated the chelation effects of aluminum and magnesium ions from antacids on the absorption of other drugs, demonstrating the utility of computational methods in understanding the interactions of these metal species mdpi.com.
Applying computational chemistry to this compound could involve modeling the surface structure of the co-dried gel, simulating its interaction with gastric acid at an atomic level, and predicting how variations in the aluminum-to-magnesium ratio or synthesis conditions might affect its acid-neutralizing capacity and duration of action. These computational predictions can guide experimental design for developing improved antacid formulations or exploring novel applications.
Exploration of this compound as a Model System for Inorganic Chemistry Phenomena (Non-Medical Applications)
Beyond its primary use as an antacid, this compound and its components, aluminum hydroxide and magnesium carbonate, offer potential as model systems for studying fundamental inorganic chemistry phenomena and exploring non-medical applications.
Aluminum hydroxide and magnesium hydroxide/carbonate are utilized in various non-medical applications, such as fire retardants and fillers in polymers wikipedia.orgmdpi.com. Their decomposition upon heating to release water vapor makes them effective flame retardants wikipedia.orgmdpi.com. Studies compare the effectiveness of magnesium hydroxide and aluminum hydroxide as thermal barriers in coatings, highlighting their different decomposition temperatures and enthalpies mdpi.com. This demonstrates their role as functional inorganic materials.
Aluminum hydroxide gels are also used as flocculants in water purification, highlighting their ability to form gels and interact with impurities wikipedia.org. Similarly, magnesium-aluminum oxides derived from layered double hydroxides have been investigated for the simultaneous removal of calcium, magnesium, and chloride ions from water, showcasing their ion-exchange capabilities science.gov.
The co-dried gel structure of this compound, representing a mixed amorphous or poorly crystalline inorganic phase, can serve as a model system for studying the properties of such complex materials. Research can focus on understanding the interplay between the aluminum and magnesium components, the role of water molecules within the gel structure, and the factors influencing its stability and reactivity under different conditions. This fundamental research can contribute to the broader understanding of mixed metal oxides, hydroxides, and carbonates, which have applications in catalysis, adsorption, and other areas of inorganic chemistry.
Furthermore, the synthesis of related layered double hydroxides (LDHs) with controlled compositions and structures demonstrates the potential for creating tailored inorganic materials with specific properties researchgate.netscience.gov. This compound, as a related mixed aluminum-magnesium compound, can be a subject of research to explore the formation and properties of such mixed phases, contributing to the design of new inorganic materials for diverse applications.
Q & A
Q. What experimental methodologies are used to evaluate Alugastrin's role in enhancing therapeutic delivery across the gastrointestinal (GI) barrier?
- Methodological Answer : Studies typically employ phage titer assays to quantify bacteriophage survival in GI compartments (e.g., upper small intestine vs. lower colon) under controlled and this compound-treated conditions. Time-series measurements (e.g., 5–120 minutes post-administration) are critical to capture dynamic changes in bioavailability. Control groups are essential to isolate this compound-specific effects from baseline physiological variability .
Q. How does this compound influence bacteriophage stability in vivo, and what evidence supports this mechanism?
- Methodological Answer : this compound increases phage titers by mitigating gastric juice degradation. For example, in treated groups, phage titers in the upper small intestine peaked at ~15,000 pfu/ml (vs. 300 pfu/ml in controls) at 30 minutes, suggesting enhanced protection against acidic/enzymatic breakdown. Data normalization to baseline controls and statistical tests (e.g., ANOVA) are used to validate significance .
Q. What are the standard protocols for replicating this compound's efficacy in preclinical models?
- Methodological Answer : Key steps include:
- Dosage calibration : Optimize this compound concentration based on target GI region (e.g., higher doses for lower colon delivery).
- Sampling intervals : Collect samples at 5, 30, 60, and 120 minutes post-administration to track temporal efficacy.
- Validation : Cross-validate results using multiple phage strains or fluorescent markers to confirm broad applicability .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound's regional efficacy (e.g., higher titers in the colon vs. small intestine)?
- Methodological Answer : Contradictions may arise from pH gradients, enzymatic activity, or mucus layer heterogeneity. To resolve this:
- Conduct pH-resolved experiments to map this compound’s stability thresholds.
- Use compartment-specific biomarkers (e.g., bile salts in the small intestine) to correlate environmental factors with efficacy.
- Apply multi-compartmental pharmacokinetic models to predict site-specific interactions .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Methodological Answer : Reproducibility requires:
- Standardized protocols : Detailed documentation of phage preparation (e.g., purification methods, storage conditions).
- Negative controls : Include untreated cohorts and vehicle-only groups to rule out confounding factors.
- Blinded analysis : Use third-party labs for titer quantification to reduce bias .
Q. How can conflicting results between in vitro and in vivo this compound studies be reconciled?
- Methodological Answer : Discrepancies often stem from oversimplified in vitro models lacking GI motility or microbial flora. Solutions include:
- Advanced in vitro systems : Use organ-on-chip models with dynamic fluid flow and mucosal layers.
- Meta-analysis : Pool data from multiple studies to identify variables (e.g., animal strain, diet) influencing outcomes.
- Sensitivity analysis : Quantify the impact of individual parameters (e.g., gastric emptying rate) on this compound’s efficacy .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical interactions in complex biological matrices?
- Methodological Answer : Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
